molecular formula C10H14ClN3O B15213812 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one CAS No. 14628-39-8

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B15213812
CAS No.: 14628-39-8
M. Wt: 227.69 g/mol
InChI Key: SXQKPUFNRKMWOT-UHFFFAOYSA-N
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Description

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one, with the CAS Number 14628-39-8, is a pyridazinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chloro substituent and a piperidinyl side chain, which contribute to its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 227.691 g/mol
  • Structure : The compound features a pyridazine ring with a chloro group at position 6 and a piperidinylmethyl group at position 2.

Anticancer Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit significant anticancer properties. Various studies have reported their efficacy against different cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa (Cervical)< 2Cytotoxicity
MDA-MB-231 (Breast)ModerateAntiproliferative
HCT116 (Colon)GoodAnticancer
A375 (Skin)ModerateAnticancer

In one study, compounds similar to this compound showed high activity against leukemia and lung cancer cells, indicating potential as novel anticancer agents .

Anti-inflammatory and Analgesic Activities

Compounds in the pyridazinone class have also demonstrated anti-inflammatory and analgesic effects. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and pathways associated with pain perception.

Antibacterial and Antifungal Properties

The compound exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for treating infections resistant to conventional antibiotics. Studies have shown effectiveness against various pathogenic strains .

Case Studies

  • Synthesis and Evaluation of Anticancer Activity
    • A study synthesized several pyridazinone derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. Results indicated that modifications in the molecular structure significantly influenced anticancer potency .
  • Mechanistic Studies
    • Research focusing on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • In Vivo Studies
    • In vivo studies demonstrated that the compound effectively reduced tumor growth in animal models, supporting its potential use in clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones or esters) .
  • Step 2 : Introduction of the piperidinylmethyl group through alkylation or nucleophilic substitution. For example, coupling a pre-formed piperidine derivative with a chlorinated pyridazinone intermediate using cesium carbonate as a base in acetonitrile .
  • Step 3 : Final purification via flash chromatography (e.g., CH2_2Cl2_2/CH3_3OH gradients) or recrystallization to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and regioselectivity. For example, coupling constants (e.g., J=8.7HzJ = 8.7 \, \text{Hz}) resolve aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in bond angles and stereochemistry .

Q. What in vitro assays are used to evaluate its biological activity?

Common protocols:

  • Enzyme Inhibition : Dose-response curves (IC50_{50}) for targets like cyclooxygenase-2 (COX-2) using fluorometric assays .
  • Antimicrobial Screening : Broth microdilution (MIC values) against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cell lines (e.g., MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazinone functionalization be addressed?

  • Directed Metalation : Use of Lewis acids (e.g., LDA) to deprotonate specific positions for halogenation or alkylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during synthesis to control substitution patterns .
  • Computational Modeling : DFT calculations predict electron density distributions to guide reaction design .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

  • Comparative Bioassays : Test derivatives with systematic substituent variations (e.g., halogen vs. alkyl groups) to isolate key pharmacophores .
  • Crystallographic Overlays : Align X-ray structures with active/inactive analogs to identify critical binding interactions .
  • Meta-Analysis : Aggregate published data to distinguish compound-specific effects from assay artifacts .

Q. How is crystallographic data refined for pyridazinone derivatives with low-resolution diffraction?

  • SHELXL Refinement : Use twin refinement and anisotropic displacement parameters to model disordered regions .
  • Density Functional Theory (DFT) : Supplement missing data with calculated bond lengths/angles .
  • Synchrotron Radiation : High-flux X-ray sources improve signal-to-noise ratios for weakly diffracting crystals .

Q. What mechanisms underlie its COX-2 inhibitory activity?

  • Docking Studies : Pyridazinone derivatives bind the COX-2 active site via hydrogen bonds (e.g., Arg120) and hydrophobic interactions with the heme pocket .
  • Kinetic Analysis : Time-dependent inhibition assays reveal non-competitive binding modes for select analogs .
  • Mutagenesis : Substituting key residues (e.g., Tyr355) validates binding hypotheses .

Q. Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC/HPLC to minimize byproducts .
  • Bioassay Validation : Include positive controls (e.g., celecoxib for COX-2) and replicate experiments to ensure reproducibility .
  • Data Contradictions : Cross-validate SAR trends using orthogonal assays (e.g., enzymatic vs. cellular) .

Properties

CAS No.

14628-39-8

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

6-chloro-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C10H14ClN3O/c11-9-4-5-10(15)14(12-9)8-13-6-2-1-3-7-13/h4-5H,1-3,6-8H2

InChI Key

SXQKPUFNRKMWOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)C=CC(=N2)Cl

Origin of Product

United States

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